molecular formula C74H100ClN17O18 B1668424 Cetrorelix acetate CAS No. 145672-81-7

Cetrorelix acetate

Cat. No.: B1668424
CAS No.: 145672-81-7
M. Wt: 1551.1 g/mol
InChI Key: DTPVYWHLQLAXFT-SMCUOGPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-075 diacetate involves multiple steps, including peptide synthesis and subsequent acetylation. The peptide synthesis is typically carried out using solid-phase peptide synthesis (SPPS) techniques. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Industrial Production Methods

Industrial production of SB-075 diacetate follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale HPLC systems to handle the increased volume. The production is carried out under strict quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Key Steps:

  • Resin Loading : Fmoc-D-Alanine is anchored to Rink amide AM resin in an aprotic solvent (e.g., DMF) .

  • Sequential Deprotection/Coupling :

    • Deprotection with 20% piperidine/DMF removes Fmoc groups.

    • Amino acids are coupled in the order:
      Fmoc-L-proline → Fmoc-D-Arg(Pbf) → Fmoc-L-leucine → Fmoc-D-citrulline → Fmoc-L-Tyr(tBu) → Fmoc-L-Ser(tBu) → D-3-(3-pyridyl)-Ala → Fmoc-D-Phe(4-Cl) → Ac-D-2-Nal .

    • Activators like HBTU/HOBt facilitate coupling under inert conditions.

Final Cleavage:

  • The resin-bound peptide is treated with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) to cleave the peptide and remove side-chain protecting groups .

Purification and Salt Exchange

Crude cetrorelix (trifluoroacetate salt) undergoes purification and conversion to the acetate form:

Parameter Conditions Source
Purification Flash chromatography with acetonitrile/methanol/ammonium acetate buffer (pH 4.5)
Salt Exchange Basic resin (Indion-810) at pH 10.3–10.5, followed by glacial acetic acid addition
Final Purity >99.0% (HPLC)

This method avoids costly liquid chromatography, improving yield (75–80%) and reducing production costs .

Biochemical Interactions

This compound competitively binds to GnRH receptors, suppressing LH secretion within 8 hours .

Mechanism:

  • Receptor Binding : KD = 0.202 nM; IC50 = 1.21 nM .

  • Structural Basis : Modifications at positions 1 (D-2-Nal), 2 (D-4-Cl-Phe), 3 (D-3-Pal), 6 (D-Cit), and 10 (D-Ala) enhance receptor affinity and metabolic stability .

Pharmacokinetics:

Parameter Value Source
Half-life (t₁/₂) 62.8 h (single dose); 20.6 h (multiple doses)
Cmax 28.5 ng/mL (3 mg dose)
Albumin Binding ~85%

Stability and Degradation

This compound is hygroscopic and requires storage at -20°C . Degradation pathways include:

  • Hydrolysis : Susceptible to cleavage at serine and tyrosine residues under acidic/basic conditions.

  • Oxidation : Methionine and tryptophan side chains may oxidize, though cetrorelix lacks these residues .

Industrial Advancements

Recent patents highlight innovations:

  • Reduced Pd Contamination : Avoids palladium-based deprotection, minimizing heavy metal residues .

  • Eco-Friendly Solvents : Substitutes pyridine with less toxic alternatives during side-chain deprotection .

Scientific Research Applications

Clinical Applications in Assisted Reproductive Technology

Cetrorelix acetate is predominantly used in controlled ovarian stimulation protocols for in vitro fertilization (IVF). It helps prevent premature ovulation, allowing for better timing of oocyte retrieval.

Clinical Studies and Findings

  • Efficacy in Preventing Premature LH Surge : A study involving 185 infertile patients compared the efficacy of a single dose of this compound (3 mg) with daily doses of ganirelix (0.25 mg). Both treatments effectively prevented premature LH surges, but cetrorelix required fewer injections, enhancing patient convenience .
  • Pharmacokinetics and Hormonal Suppression : In a randomized trial with healthy premenopausal women, this compound demonstrated a dose-dependent suppression of LH and estradiol (E2), postponing ovulation significantly. The pharmacokinetic profile indicated that higher doses correlated with increased plasma concentrations, confirming its effectiveness .

Table 1: Summary of Key Clinical Trials

Study ReferencePopulationInterventionOutcome
185 patients undergoing ARTCetrorelix 3 mg vs Ganirelix 0.25 mg dailyNo premature LH surge; fewer injections required for cetrorelix
Healthy premenopausal womenSingle doses of cetrorelix (1, 3, 5 mg)Dose-dependent suppression of LH and E2; significant delay in ovulation

Method Development for Assay

The development of analytical methods for measuring this compound is crucial for ensuring quality control in pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method was established to assay this compound in both bulk and pharmaceutical forms. The method demonstrated high accuracy (>97%) and excellent linearity across a concentration range suitable for clinical applications .

Table 2: HPLC Method Validation Parameters

ParameterValue
Linearity Range62.5 to 1250 μg/mL
LOD15.6 μg/mL
LOQ62.5 μg/mL
Accuracy>97%
RSD (Intra-day)<0.3%
RSD (Inter-day)<1.6%

Potential Applications Beyond Reproductive Medicine

Recent studies indicate possible applications of this compound in treating conditions such as endometriosis and uterine leiomyomas due to its hormonal modulation properties.

  • Endometriosis Treatment : Research suggests that cetrorelix may reduce the size of endometrial lesions by regulating gonadal hormones, thus providing symptomatic relief .
  • Uterine Leiomyoma Management : Laboratory studies have shown that cetrorelix can influence the expression of extracellular matrix components in uterine leiomyoma cultures, indicating its potential role in managing fibroid-related symptoms .

Safety Profile and Side Effects

This compound has been associated with a favorable safety profile when used appropriately. However, it is contraindicated during pregnancy due to potential adverse effects on fetal development . Clinical trials report minor side effects such as injection site reactions and transient hormonal imbalances.

Mechanism of Action

SB-075 diacetate works by blocking the action of gonadotropin-releasing hormone (GnRH) on the pituitary gland. This inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for reproductive processes. The molecular targets of SB-075 diacetate are the GnRH receptors on the pituitary gland .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SB-075 Diacetate

SB-075 diacetate is unique due to its high potency and specificity for GnRH receptors. It has a lower IC50 value compared to other GnRH antagonists, making it more effective at lower concentrations. Additionally, its diacetate form enhances its stability and solubility, which is advantageous for both research and therapeutic applications .

Biological Activity

Cetrorelix acetate is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist. Its primary function is to inhibit the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby preventing premature ovulation. This compound has garnered attention in reproductive medicine and oncology due to its biological activities and therapeutic applications.

This compound functions by competitively binding to the GnRH receptors in the anterior pituitary gland, blocking the action of natural GnRH. This inhibition leads to a decrease in LH and FSH production, which are critical hormones in the reproductive cycle. The dissociation constants for this compound have been reported as KD=0.202nMK_D=0.202\,\text{nM} and IC50=1.21nMIC_{50}=1.21\,\text{nM}, indicating its high potency as an antagonist .

Pharmacokinetics

  • Absorption : Cetrorelix is rapidly absorbed following subcutaneous injection with a mean absolute bioavailability of approximately 85% .
  • Distribution : The volume of distribution is about 1.16 L/kg, with a protein binding rate of 86% .
  • Metabolism : It is primarily metabolized by peptidases, yielding a predominant metabolite .
  • Elimination : The elimination half-life allows for effective dosing regimens in clinical settings.

Assisted Reproductive Technology (ART)

This compound is widely used in ART protocols to prevent premature LH surges during ovarian stimulation. A randomized controlled trial involving 185 infertile patients demonstrated that a single dose of cetrorelix (3 mg) effectively prevented LH surges without significant differences in pregnancy rates compared to daily doses of ganirelix (0.25 mg) . The convenience of fewer injections with cetrorelix was noted as a significant advantage .

Oncological Uses

In addition to its reproductive applications, cetrorelix has shown antiproliferative effects against hormone-sensitive cancers in vivo. It has been investigated for its potential use as an adjunct therapy in conditions such as prostate cancer, where suppression of gonadotropin levels can slow tumor progression .

Efficacy in IVF Protocols

A study highlighted that this compound significantly reduced the incidence of premature LH surges during controlled ovarian stimulation (COS). The results indicated that no patients treated with cetrorelix experienced an LH surge prior to hCG administration, showcasing its effectiveness in maintaining hormonal balance during IVF cycles .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. Common adverse events reported include ovarian hyperstimulation syndrome (3.5%), nausea (1.3%), and headache (1.1%) among treated subjects . Long-term follow-up studies have also assessed congenital anomalies in newborns exposed to cetrorelix during gestation, noting some cases but without establishing a direct causal relationship .

Summary Table of Biological Activity

Parameter Value
KD (Binding Affinity) 0.202 nM
IC50 1.21 nM
Bioavailability ~85%
Volume of Distribution 1.16 L/kg
Protein Binding 86%
Common Adverse Events Ovarian Hyperstimulation Syndrome (3.5%), Nausea (1.3%), Headache (1.1%)

Q & A

Basic Research Questions

Q. What is the mechanism of action of Cetrorelix acetate in suppressing luteinizing hormone (LH) surges during ovarian stimulation?

this compound acts as a competitive antagonist of gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland. By binding to these receptors, it blocks endogenous GnRH from triggering the release of LH and follicle-stimulating hormone (FSH). This suppression is dose-dependent and occurs within 1–2 hours post-administration, preventing premature LH surges that disrupt controlled ovarian stimulation (COS). Structural modifications at amino acid positions 1, 2, 3, 6, and 10 enhance receptor affinity and stability, contributing to its prolonged activity .

Q. How do pharmacokinetic parameters of this compound influence dosing regimens in clinical protocols?

Key pharmacokinetic parameters include:

  • Time to peak concentration (Tmax): ~1–2 hours post-subcutaneous injection.
  • Elimination half-life: ~62–68 hours for the 3 mg dose and ~5 hours for the 0.25 mg dose.
  • Bioavailability: ~85% due to rapid subcutaneous absorption.
  • Metabolism: Minimal hepatic involvement; primarily degraded by peptidases into (1-4) peptide metabolites .

These parameters support two dosing strategies:

  • Single-dose regimen (3 mg): Administered on day 7 of COS, effective for ≥4 days.
  • Multiple-dose regimen (0.25 mg/day): Initiated on day 5–6 of COS until ovulation induction. Adjustments may be required based on patient-specific factors like renal function, though formal studies in special populations are lacking .

Advanced Research Questions

Q. What methodological approaches are used to evaluate this compound’s efficacy in reducing ovarian hyperstimulation syndrome (OHSS) compared to GnRH agonists?

Comparative studies employ randomized controlled trials (RCTs) with endpoints such as:

  • OHSS incidence: this compound shows 0% OHSS in some trials vs. 1–3% with agonists like triptorelin .
  • Hormonal suppression: Serum estradiol (E2) and LH levels are measured via immunoassays. Cetrorelix reduces E2 more effectively (e.g., 35% greater suppression vs. triptorelin) .
  • Molecular markers: FSHR expression in granulosa cells, analyzed via qPCR or immunohistochemistry, is significantly lower with Cetrorelix . Statistical methods (e.g., paired t-tests, ANOVA) are applied to compare outcomes, with adjustments for covariates like age and baseline hormone levels .

Q. How do structural modifications of this compound enhance its GnRH receptor antagonism and metabolic stability?

Cetrorelix’s decapeptide structure includes substitutions that optimize receptor binding and resistance to degradation:

  • D-amino acids at positions 1, 2, 3, 6, and 10 reduce enzymatic cleavage.
  • Aromatic residues (e.g., D-3-(2-naphthyl)-alanine) increase hydrophobic interactions with the receptor.
  • Citrulline at position 6 minimizes hydrogen bonding, preventing agonist-like activity. In vitro assays (e.g., receptor-binding IC50 = 1.21 nM) and NMR studies confirm reduced aggregation compared to analogs like degarelix, improving solubility and bioavailability .

Q. What in vitro and in vivo models are used to study this compound’s antiproliferative effects in hormone-sensitive cancers?

  • In vitro: ES-2 ovarian cancer cells treated with 1000 ng/mL Cetrorelix show 40–60% growth inhibition via apoptosis assays (e.g., Annexin V staining) .
  • In vivo: Xenograft models (e.g., prostate cancer in nude mice) demonstrate reduced tumor volume (30–50%) after daily subcutaneous doses (0.1–0.5 mg/kg) by suppressing LH-driven androgen synthesis . Mechanistic studies use RNA-seq to identify downstream targets like androgen receptor (AR) and estrogen receptor-alpha (ERα) pathways .

Q. Addressing Contradictions and Research Gaps

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s suppression of estradiol (E2)?

While Cetrorelix reduces E2 levels more effectively than agonists, the exact pathway remains unclear. Proposed methodologies include:

  • Granulosa cell cultures: Measure aromatase activity and CYP19A1 expression under Cetrorelix treatment.
  • Knockdown studies: Silencing FSHR or LHCGR in vitro to isolate Cetrorelix’s direct vs. indirect effects on steroidogenesis .

Q. What challenges arise in formulating this compound for long-term stability?

NMR studies reveal that Cetrorelix’s acetate counterion does not aggregate in solution, unlike degarelix, which complicates its formulation. However, peptide degradation via peptidases necessitates lyophilization with stabilizers like mannitol. Accelerated stability testing (25°C/60% RH) shows <5% degradation over 12 months when stored in airtight vials .

Q. Tables Summarizing Key Data

Table 1. Pharmacokinetic Parameters of this compound (Healthy Females)

ParameterSingle Dose (3 mg)Multiple Dose (0.25 mg/day)
Tmax1.2 hours1.8 hours
Cmax6.8 ng/mL1.4 ng/mL
AUC0-∞180 ng·h/mL28 ng·h/mL
t½62–68 hours~5 hours
Source:

Table 2. Comparative Efficacy: Cetrorelix vs. Triptorelin in COS

EndpointThis compoundTriptorelin Acetatep-value
OHSS Incidence0% (0/30)13.3% (4/30)<0.01
E2 Reduction (%)58 ± 1243 ± 10<0.05
FSHR Expression (ΔCt)4.2 ± 0.82.1 ± 0.6<0.001
Source:

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H92ClN17O14.2C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;2*1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);2*1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPVYWHLQLAXFT-SMCUOGPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H100ClN17O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1551.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130143-01-0, 145672-81-7
Record name Cetrorelix acetate [USAN:JAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130143010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-L-tyrosyl-N5-(aminocarbonyl)-D-ornithyl-L-leucyl-L-arginyl-L-prolyl-, acetate (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 130143-01-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETRORELIX ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Y8L7GP4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cetrorelix acetate
Cetrorelix acetate
Cetrorelix acetate
Cetrorelix acetate
Cetrorelix acetate
Cetrorelix acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.